molecular formula C10H9ClN4O2S B1682503 Sulfachloropyridazine CAS No. 80-32-0

Sulfachloropyridazine

Cat. No.: B1682503
CAS No.: 80-32-0
M. Wt: 284.72 g/mol
InChI Key: XOXHILFPRYWFOD-UHFFFAOYSA-N
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Description

Sulfachlorpyridazine is a sulfonamide antibiotic drug used primarily in veterinary medicine. It is effective against a broad spectrum of bacterial infections caused by gram-positive and gram-negative organisms. The compound is particularly useful in treating infections in poultry, cattle, and swine .

Mechanism of Action

Target of Action

Sulfachloropyridazine is a sulfonamide antimicrobial . The primary target of sulfonamides, including this compound, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

This compound, like other sulfonamides, interferes with the formation of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase . This inhibition prevents the bacteria from synthesizing folic acid, a vital component for their growth and reproduction .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria, which in turn inhibits their growth and reproduction .

Pharmacokinetics

It is known that the therapeutic efficacy of certain drugs can be increased when used in combination with this compound . For instance, the therapeutic efficacy of Acarbose, Acetohexamide, Albiglutide, and Alogliptin can be increased when used in combination with this compound .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, this compound prevents bacteria from growing and reproducing, effectively treating bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the degradation of this compound can be achieved more efficiently in acidic conditions than in alkaline conditions . Additionally, certain anions, such as H2PO4− and Cl−, can promote the degradation of this compound, while others, such as HPO42−, HCO3−, and large dosages of NO3−, can restrain it .

Biochemical Analysis

Biochemical Properties

These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring . The specific enzymes, proteins, and other biomolecules that Sulfachloropyridazine interacts with are not fully annotated yet .

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are not fully annotated yet . As a sulfonamide antimicrobial, it is known to interfere with bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully annotated yet . Sulfonamides, including this compound, are known to inhibit the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid, a form of folic acid that bacteria and human cells use for producing proteins .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not fully annotated yet . A study has shown that this compound crystals can be formed in different solvents at ambient conditions .

Dosage Effects in Animal Models

In calves, the recommended daily dose of this compound is 30 to 45 mg per lb of body weight administered in 2 divided doses for 1 to 5 days .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully annotated yet . As a sulfonamide, it is known to interfere with the folic acid metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully annotated yet .

Subcellular Localization

The subcellular localization of this compound is not fully annotated yet . As a small molecule drug, it is expected to be able to diffuse across cell membranes and reach various subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfachlorpyridazine can be synthesized through a series of chemical reactions involving the sulfonation of aniline derivatives followed by chlorination and pyridazine ring formation. The process typically involves the following steps:

    Sulfonation: Aniline is sulfonated using sulfuric acid to form sulfanilic acid.

    Chlorination: The sulfanilic acid is then chlorinated to introduce the chlorine atom.

    Pyridazine Ring Formation: The chlorinated intermediate is reacted with hydrazine to form the pyridazine ring, resulting in sulfachlorpyridazine.

Industrial Production Methods

Industrial production of sulfachlorpyridazine involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Sulfachlorpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfachlorpyridazine to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sulfachlorpyridazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sulfachlorpyridazine belongs to the sulfonamide class of antibiotics, which includes other compounds such as sulfamethoxazole, sulfadiazine, and sulfisoxazole. Compared to these compounds, sulfachlorpyridazine has a unique pyridazine ring structure, which contributes to its specific antibacterial activity and pharmacokinetic properties .

List of Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfisoxazole
  • Sulfapyridine

Sulfachlorpyridazine stands out due to its effectiveness against a broad spectrum of bacteria and its rapid onset of action in veterinary applications .

Properties

IUPAC Name

4-amino-N-(6-chloropyridazin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXHILFPRYWFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045265
Record name Sulfachloropyridazine
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Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80-32-0
Record name Sulfachlorpyridazine
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Record name Sulfachlorpyridazine [USP:INN:BAN]
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Record name Sulfachlorpyridazine
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Record name sulfachlorpyridazine
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Record name Sulfachloropyridazine
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Record name Sulfachlorpyridazine
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Record name SULFACHLORPYRIDAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Sulfachloropyridazine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting DNA and RNA synthesis in bacteria. []

ANone: The inhibition of folate synthesis by this compound leads to a cascade of effects, ultimately halting bacterial growth and proliferation:

  • Depletion of essential metabolites: Reduced tetrahydrofolic acid disrupts the synthesis of purines and thymidine, crucial components of DNA and RNA. []
  • Impaired cell division: The lack of building blocks for DNA and RNA synthesis prevents bacterial cell division and multiplication. []

ANone: this compound has the molecular formula C10H9ClN4O2S and a molecular weight of 284.72 g/mol.

ANone: While specific spectroscopic data is not detailed within the provided research, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to elucidate the structure of this compound and confirm its identity. [, ]

ANone: Yes, research has explored the stability of this compound in various environmental matrices, including soil and water. Studies have shown that this compound can persist in soil for extended periods, raising concerns about its potential impact on soil microbial communities. [, ]

ANone: Yes, the stability of this compound is influenced by pH. Studies indicate that this compound degrades faster in acidic conditions (pH 4) than in neutral or alkaline environments (pH 7 and 9). [, ]

ANone: The provided research does not suggest any inherent catalytic properties of this compound. Its primary mechanism of action revolves around inhibiting bacterial enzymes rather than catalyzing reactions.

ANone: Yes, computational chemistry, specifically density functional theory (DFT), has been employed to investigate the hydrolysis mechanism of this compound, providing insights into its degradation pathways. []

ANone: Research on this compound and related sulfonamides suggests that even subtle changes in the molecule's structure, particularly modifications to the heterocyclic ring or the sulfonamide group, can significantly impact its binding affinity to DHPS and, consequently, its antibacterial activity. [, , ]

ANone: Research has explored encapsulating this compound within high silica zeolite Y, a type of porous material, to improve its solubility and potentially enhance its delivery. []

ANone: Yes, the widespread use of this compound in veterinary medicine has raised concerns about its presence in the environment, particularly in water and soil. [, , ] Its persistence in these environments and potential impact on microbial communities necessitate careful monitoring and responsible disposal practices.

ANone: Studies in various animal models, including chickens and pigs, have shown that this compound is rapidly absorbed after oral administration. [, , ] It is primarily excreted unchanged in the urine, with a relatively short elimination half-life. [, ]

ANone: Research in calves suggests that the presence of food may slightly reduce the absorption rate of this compound compared to administration in a fasted state. []

ANone: this compound has been used to treat coccidiosis in poultry, but its effectiveness appears to be diminishing due to increasing drug resistance. [, ] Studies suggest that combinations of this compound with other anticoccidial drugs, such as Trimethoprim or Diaveridine, may offer improved efficacy. [, ]

ANone: Yes, resistance to this compound and other sulfonamides is a growing concern. Primary mechanisms include mutations in the DHPS enzyme, reducing the binding affinity of this compound. [] Additionally, bacteria can acquire genes encoding alternative, resistant forms of DHPS, further compromising the effectiveness of this compound. []

ANone: While generally considered safe for use in animals when administered appropriately, this compound can potentially cause adverse effects, particularly with prolonged or excessive exposure. [, ]

ANone: Several analytical methods have been developed for this compound detection and quantification, including:

  • High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry (MS), offers high sensitivity and selectivity for analyzing this compound in various matrices, including animal tissues, milk, and environmental samples. [, , , , ]
  • Gas chromatography (GC): Coupled with electron capture detection (ECD) or MS, GC is another effective method for this compound analysis, particularly in complex matrices. []
  • Fluorescence Polarization Immunoassay (FPIA): This technique utilizes the principle of fluorescence polarization to detect and quantify this compound based on its binding to a specific antibody. []

ANone: this compound, like other sulfonamides, can persist in the environment, particularly in soil and water, potentially impacting microbial communities and contributing to antibiotic resistance. [, , , ]

ANone: Advanced oxidation processes (AOPs), such as UV-C irradiation combined with persulfate, have shown promise in effectively degrading this compound in water. [, ] Other methods include electro-Fenton processes, which generate hydroxyl radicals to degrade this compound and its byproducts. []

ANone: this compound exhibits limited solubility in water, which can influence its bioavailability and therapeutic efficacy. [, , ]

ANone: Research has investigated the solubility of this compound in various solvents, revealing that it is more soluble in organic solvents like acetone, acetonitrile, and alcohols compared to water. []

ANone: The validation of analytical methods for this compound typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the method. [, ]

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